molecular formula C12H12N2OS B8634385 5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 63204-30-8

5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B8634385
CAS No.: 63204-30-8
M. Wt: 232.30 g/mol
InChI Key: IJZRZKLMMNHAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound with a unique structure that includes a pyrimidine ring substituted with a sulfanylidene group and a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the condensation of appropriate aldehydes and amines.

    Substitution Reactions:

    Sulfanylidene Group Introduction: The sulfanylidene group is introduced via a thiolation reaction, where sulfur-containing reagents such as thiourea or hydrogen sulfide are used under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyrimidine ring or the sulfanylidene group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pyrimidine ring can interact with DNA and RNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
  • 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
  • 2-(4-methylsulfonylphenyl)indole derivatives

Uniqueness

5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structural features allow for diverse applications in various fields, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

CAS No.

63204-30-8

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C12H12N2OS/c1-8-2-4-9(5-3-8)6-10-7-13-12(16)14-11(10)15/h2-5,7H,6H2,1H3,(H2,13,14,15,16)

InChI Key

IJZRZKLMMNHAJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CNC(=S)NC2=O

Origin of Product

United States

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